molecular formula C3H6N4O B7871480 2-Azidopropanamide

2-Azidopropanamide

Cat. No. B7871480
M. Wt: 114.11 g/mol
InChI Key: XCUXJBVOAHWMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azidopropanamide is a useful research compound. Its molecular formula is C3H6N4O and its molecular weight is 114.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Azo Compounds in Pharmaceutical Studies : Azo compounds, such as 2,2'-azobis(2-methylpropanenitrile) (AIBN), are commonly used in studying radical-mediated degradation of pharmaceuticals. A study described the characterization of a stable product formed during the decomposition of AIBN, which can be detected by liquid chromatography/mass spectrometry. This product can serve as a marker to confirm the working of AIBN and to monitor the formation of free radical species (Wells-Knecht & Dunn, 2019).

  • Photoaffinity Labeling in Plant Science : 2-Azido compounds, such as azido-atrazine, are used in plant science for photoaffinity labeling. This study used azido-atrazine to identify the herbicide receptor protein in chloroplast membranes, demonstrating its usefulness in understanding photosynthetic electron transport (Pfister et al., 1981).

  • Thermoresponsive Polymers : The azido group is utilized in the synthesis of thermoresponsive polymers. For instance, the 2-chloropropionamide derivative with an azido group was used as an initiator for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, leading to polymers with adjustable lower critical solution temperatures (LCSTs) (Narumi et al., 2008).

  • Synthesis of Antimalarial Pharmacophores : Research into antimalarial drugs has utilized 2-(aminomethyl)aziridines, which can be converted into 1,2,3-triaminopropanes, indicating the potential of the aziridine and triaminopropane units as novel antimalarial pharmacophores (D’hooghe et al., 2011).

  • Inhibitors of DNA Topoisomerase II : The study of DNA topoisomerase II, a crucial enzyme for DNA replication and repair, has involved the use of azido compounds. This research shows that certain azido compounds can inhibit topoisomerase II activity, which is significant in understanding the mechanism of action of certain drugs, like suramin, used in cancer and infectious disease treatments (Bojanowski et al., 1992).

properties

IUPAC Name

2-azidopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-2(3(4)8)6-7-5/h2H,1H3,(H2,4,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUXJBVOAHWMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azidopropanamide
Reactant of Route 2
2-Azidopropanamide
Reactant of Route 3
2-Azidopropanamide
Reactant of Route 4
2-Azidopropanamide
Reactant of Route 5
2-Azidopropanamide
Reactant of Route 6
2-Azidopropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.